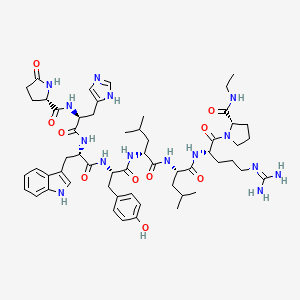

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Description

The exact mass of the compound (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKAEZTWGFDHGK-OFHYFIBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N15O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267878-61-5 |

Source

|

| Record name | 267878-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Testosterone Flare Phenomenon in LHRH Agonist Therapy

Executive Summary: The Paradox of Agonist Therapy

In the development of androgen deprivation therapies (ADT), the LHRH (GnRH) agonist represents a pharmacological paradox: to suppress a hormone, one must first hyper-stimulate its production. This guide dissects the testosterone flare phenomenon —a transient but critical surge in serum testosterone occurring immediately after the administration of LHRH agonists (e.g., leuprolide, goserelin, triptorelin).

For drug development professionals, understanding this mechanism is not merely academic; it is a safety mandate. The "flare" dictates clinical co-medication strategies (antiandrogens) and serves as a primary efficacy endpoint in preclinical formulation screening. This document outlines the molecular causality, temporal pharmacodynamics, and a validated preclinical workflow for assessing this phenomenon.

Part 1: Mechanistic Foundation

The HPG Axis and Receptor Dynamics

The Hypothalamic-Pituitary-Gonadal (HPG) axis operates on a pulsatile feedback loop. Native GnRH is released in pulses, maintaining receptor sensitivity on pituitary gonadotrophs.[1]

-

Acute Phase (The Flare): LHRH agonists bind to the GnRH receptor (GnRHR) with higher affinity and stability than native GnRH. Upon initial binding, they induce massive receptor dimerization and activation of the Gαq/11 signaling pathway. This triggers the Phospholipase C (PLC) cascade, increasing intracellular calcium and causing the immediate release of stored Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2]

-

Result: A 2-3 day spike in testicular testosterone production (approx. 50–80% above baseline).

-

-

Chronic Phase (Downregulation): Continuous, non-pulsatile occupancy of the GnRHR leads to desensitization . The receptor-agonist complex is internalized, and the signaling machinery uncouples.

-

Result: Pituitary refractoriness, cessation of LH release, and a drop in testosterone to castrate levels (<50 ng/dL) within 2–4 weeks.

-

Visualization: Molecular Signaling Pathway

The following diagram illustrates the transition from the acute "Flare" phase to the chronic "Desensitization" phase.

Figure 1: Biphasic mechanism of LHRH agonists. The initial Gq-mediated signaling cascade causes the testosterone flare, while continuous occupancy forces receptor internalization and subsequent hormonal suppression.

Part 2: Pharmacodynamics & Kinetics

The magnitude and duration of the flare are formulation-dependent but follow a predictable kinetic profile.

Temporal Profile of the Flare

| Timepoint | Physiological Event | Hormonal Status |

| 0 - 24 Hours | Agonist binding & Receptor Activation | LH Surge: Peaks at ~24h (up to 300-800% baseline). |

| Day 2 - 4 | Maximal Leydig Cell Stimulation | Testosterone Peak: Reaches max (50-80% increase). Clinical symptoms may worsen.[3][4] |

| Day 7 - 10 | Receptor Downregulation Begins | Normalization: T levels return to near baseline.[5] |

| Day 14 - 21 | Pituitary Desensitization | Suppression: T levels drop below baseline. |

| Day 21 - 28 | Castration Achieved | Castrate Levels: T < 50 ng/dL (Surgical castration equivalent). |

Comparative Agonist Potency

While all agonists induce a flare, their potency in achieving deep castration (<20 ng/dL) varies.

-

Triptorelin: High receptor affinity; often achieves lower nadir testosterone levels more rapidly.

-

Leuprolide/Goserelin: Standard of care; reliable suppression but may have slightly slower onset to castrate nadir compared to triptorelin in some datasets.

Part 3: Preclinical Experimental Framework

As a drug developer, you must validate that your formulation (e.g., a PLGA microsphere depot) releases the agonist effectively. The flare is actually a marker of bioactivity . If you do not see a flare in a naive animal, your drug may not be releasing.

The Self-Validating Protocol: Rat PK/PD Model

Objective: Characterize the initial burst (flare) and sustained release (suppression) of a novel LHRH agonist depot.

1. Experimental Design

-

Species: Male Sprague-Dawley Rats (Intact), 8-10 weeks old.

-

Groups:

-

Group A: Vehicle Control (Negative Control).

-

Group B: Reference Standard (e.g., Lupron Depot®) - Validation Control.

-

Group C: Test Formulation (High Dose).

-

Group D: Test Formulation (Low Dose).

-

-

N: 8-10 animals per group (Power analysis required for T variability).

2. Dosing & Sampling

-

Route: Subcutaneous (SC) or Intramuscular (IM) injection.[6][7]

-

Sampling Matrix: Serum (via tail vein or jugular cannulation).

-

Critical Timepoints:

3. Analytical Methodology

-

Assay: LC-MS/MS is preferred over ELISA for testosterone due to cross-reactivity issues at low (castrate) concentrations.

-

Limit of Quantitation (LOQ): Must be < 10 ng/dL to verify "chemical castration."

4. Workflow Visualization

This diagram outlines the decision logic for interpreting the flare data.

Figure 2: Experimental workflow for validating LHRH agonist formulations. Note that the absence of a flare (No Surge) indicates a failure in immediate drug bioavailability, rendering the formulation ineffective.

Part 4: Clinical Translation & Mitigation

In a clinical setting, the "flare" is not a marker of success but a risk factor.

The "Tumor Flare"

In patients with metastatic prostate cancer, the initial T surge can cause rapid tumor expansion.

-

Risks: Spinal cord compression, ureteral obstruction, increased bone pain.[12]

-

Mitigation Strategy (CAB): Combined Androgen Blockade .

-

Protocol: Initiate an Antiandrogen (e.g., Bicalutamide 50mg/day) 5–7 days before the first LHRH agonist injection.

-

Mechanism:[1][4] The antiandrogen competitively blocks the Androgen Receptor (AR) on tumor cells, preventing the surging testosterone from activating downstream growth signaling during the flare window.

-

Future Directions: Antagonists

The development of GnRH Antagonists (e.g., Degarelix, Relugolix) solves the flare problem by immediately blocking the receptor without activation. However, LHRH agonists remain dominant due to cost-effectiveness and the availability of convenient long-acting (3-6 month) depot formulations.

References

-

Mechanism of Action of GnRH Agonists and Antagonists

-

Flare Associ

- Source: N

-

URL:[Link]

-

Clinical Pharmacokinetics of Goserelin

-

Comparison of GnRH Agonist and Antagonist Protocols

- Source: N

-

URL:[Link]

-

Bicalutamide vs Cyproterone Acet

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic/pharmacodynamic model of the testosterone effects of triptorelin administered in sustained release formulations in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies to Circumvent Testosterone Surge and Disease Flare in Advanced Prostate Cancer: Emerging Treatment Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacologic Approaches to Lower Circulating Androgen - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of LHRH Agonists in the Study of Hormone-Dependent Cancers: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pivotal role of Luteinizing Hormone-Releasing Hormone (LHRH) agonists in the scientific investigation of hormone-dependent cancers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to offer a synthesized narrative grounded in mechanistic causality and field-proven experimental insights. Herein, we dissect the molecular underpinnings of LHRH agonist action, detail their application in creating robust preclinical models, and provide validated protocols to empower your research endeavors.

The Bedrock of Hormone-Dependency: The Hypothalamic-Pituitary-Gonadal Axis

Hormone-dependent cancers, such as prostate and a significant subset of breast cancers, are fundamentally driven by the signaling of steroid hormones—testosterone and estrogen, respectively. The production of these hormones is meticulously regulated by the Hypothalamic-Pituitary-Gonadal (HPG) axis. Understanding this axis is paramount to comprehending the therapeutic and research utility of LHRH agonists.

The pulsatile release of LHRH from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] In males, LH stimulates the testes to produce testosterone, while in females, LH and FSH act on the ovaries to regulate the menstrual cycle and the production of estrogen and progesterone. This intricate feedback loop maintains hormonal homeostasis.

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.

The Paradoxical Power of LHRH Agonists: From Stimulation to Suppression

LHRH agonists, such as leuprolide, goserelin, and triptorelin, are synthetic analogs of the natural LHRH decapeptide.[2] Their therapeutic and research utility stems from a paradoxical dual-phase action on the LHRH receptors in the anterior pituitary.

Phase 1: The Initial "Flare" Phenomenon

Upon initial administration, LHRH agonists bind to and stimulate LHRH receptors, mimicking the natural hormone. This leads to a transient surge in the secretion of LH and FSH, and consequently, a temporary increase in testosterone and estrogen levels.[3][4][5] This "flare" phenomenon is a critical consideration in clinical settings and in the design of preclinical studies. In patients with advanced prostate cancer, for instance, this initial testosterone surge can lead to a temporary worsening of symptoms, such as bone pain.[3][4]

Phase 2: Downregulation and Desensitization

Continuous, non-pulsatile exposure to LHRH agonists leads to the downregulation and desensitization of LHRH receptors on the pituitary gonadotroph cells.[6][7][8] This sustained stimulation uncouples the receptors from their intracellular signaling pathways, resulting in a profound and sustained suppression of LH and FSH secretion.[6][7][8] The subsequent lack of gonadal stimulation leads to a dramatic reduction in testosterone and estrogen to castrate levels, a state often referred to as "medical" or "chemical castration".[6][8] This reversible suppression of sex hormones is the cornerstone of their utility in studying hormone-dependent cancers.

Caption: Dual-phase action of LHRH agonists on the pituitary.

Beyond the Pituitary: Direct Anti-Tumor Effects of LHRH Agonists

A growing body of evidence reveals that the utility of LHRH agonists in cancer research extends beyond their indirect effects via the HPG axis. LHRH receptors are expressed on the surface of various cancer cells, including prostate (both androgen-dependent and -independent), breast, ovarian, and endometrial cancer cells.[1][8] The activation of these receptors by LHRH agonists can directly inhibit cancer cell proliferation through signaling pathways distinct from those in the pituitary.

In contrast to the Gq/11-PLC pathway activated in the pituitary, the LHRH receptors on cancer cells are often coupled to a Gi protein.[9][10] Activation of this pathway can interfere with the mitogenic signaling of growth factors, such as Epidermal Growth Factor (EGF), by activating a phosphotyrosine phosphatase, which in turn can dephosphorylate growth factor receptors and inhibit downstream signaling cascades like the MAP-kinase pathway.[3][11]

Caption: Direct anti-proliferative signaling of LHRH agonists in cancer cells.

Experimental Applications: Creating Models of Hormone Deprivation

LHRH agonists are indispensable tools for creating robust and reproducible in vivo and in vitro models of hormone-dependent cancers under conditions of androgen or estrogen deprivation.

In Vivo Models of Chemical Castration

The administration of LHRH agonists to male mice is a standard and effective method for inducing a state of chemical castration, which is essential for studying the growth of androgen-dependent prostate cancer xenografts.

Table 1: Comparison of LHRH Agonists Used in Preclinical Research

| LHRH Agonist | Common Formulation | Typical Murine Dose | Outcome |

| Leuprolide Acetate | Depot suspension | 18 mg/4 wk via osmotic minipump | Significant reduction in serum testosterone and prostate weight.[12][13] |

| Goserelin Acetate | Subcutaneous implant | 100 µ g/day for 14 days | Inhibition of androgen-independent DU 145 prostate tumor xenograft growth.[14] |

| Triptorelin | Not specified in detail | Not specified in detail | Used in LHRH-conjugated nanoparticles for tumor targeting.[15] |

Experimental Protocol: Induction of Androgen Deprivation in a Mouse Prostate Cancer Xenograft Model using Leuprolide Acetate

This protocol outlines the establishment of a prostate cancer xenograft model in nude mice and the subsequent induction of androgen deprivation using a depot formulation of leuprolide acetate.

I. Materials:

-

Male athymic nude mice (6-8 weeks old)

-

LNCaP human prostate cancer cells

-

Matrigel

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Leuprolide acetate depot formulation

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

II. Xenograft Implantation:

-

Culture LNCaP cells to 80-90% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

III. LHRH Agonist Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups.

-

For the treatment group, administer leuprolide acetate depot formulation as per manufacturer's instructions or published protocols (e.g., subcutaneous injection of a 1-month or 3-month depot).[16]

-

The control group should receive a vehicle injection.

IV. Monitoring and Endpoints:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[17][18]

-

Monitor animal body weight and overall health.

-

At the end of the study, collect blood via cardiac puncture for serum testosterone level analysis (e.g., by ELISA).[12]

-

Excise tumors for further analysis (e.g., histology, western blotting).

In Vitro Models of Hormone Deprivation

To study the direct effects of LHRH agonists on cancer cells or to investigate hormone signaling in a controlled environment, it is crucial to culture cells in a hormone-depleted medium. This is typically achieved by using charcoal-stripped fetal bovine serum (CS-FBS).

Experimental Protocol: Assessing the Direct Anti-proliferative Effects of an LHRH Agonist on LNCaP Cells using an MTT Assay

This protocol describes how to evaluate the direct impact of an LHRH agonist on the proliferation of LNCaP cells cultured in a hormone-deprived environment.

I. Materials:

-

LNCaP human prostate cancer cells

-

RPMI-1640 medium without phenol red

-

Charcoal-stripped Fetal Bovine Serum (CS-FBS)

-

LHRH agonist (e.g., Goserelin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

II. Cell Culture and Treatment:

-

Culture LNCaP cells in RPMI-1640 supplemented with 10% CS-FBS for at least 48 hours to acclimatize them to hormone-deprived conditions.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the LHRH agonist in RPMI-1640 with 10% CS-FBS.

-

Replace the medium in the wells with the medium containing different concentrations of the LHRH agonist. Include a vehicle control group.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

III. MTT Assay:

-

At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[9][19]

IV. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of the LHRH agonist.

Table 2: Representative IC50 Values of LHRH Conjugates in Ovarian Cancer Cell Lines

| Cell Line | LHRH Conjugate | IC50 Value (µM) |

| SKOV-3 | EP-100 | 0.80 - 2.56 |

| SKOV-3 | Mitoxantrone Conjugates | 0.6 - 0.9 |

Data adapted from studies on LHRH-conjugated chemotherapeutics, demonstrating the principle of dose-dependent effects on cancer cell lines.[3]

Causality and Self-Validation in Experimental Design

For in vitro studies investigating direct effects, the use of LHRH receptor-negative cell lines as a control is a powerful tool to demonstrate specificity. If an LHRH agonist inhibits the proliferation of an LHRH receptor-positive cell line but has no effect on a receptor-negative line, it provides strong evidence for a receptor-mediated mechanism.[20]

Conclusion and Future Directions

LHRH agonists are more than just therapeutic agents; they are powerful and versatile tools for the fundamental study of hormone-dependent cancers. Their ability to induce a reversible state of chemical castration provides an invaluable platform for investigating the mechanisms of hormone-driven tumor growth, progression, and the development of resistance. Furthermore, the discovery of their direct anti-tumor effects opens new avenues for research into novel therapeutic strategies. As our understanding of the complex signaling networks in cancer cells deepens, the precise application of LHRH agonists in well-designed preclinical studies will continue to be instrumental in driving the development of more effective treatments for patients with hormone-dependent malignancies.

References

- Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2003). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Endocrinology, 144(7), 2996–3006.

-

Biswas, A. (2025). Do I need to charcoal-strip the FBS?. ResearchGate. Retrieved from [Link]

- Ibrahim, N., El-Gohary, N., & El-Gendy, M. A. (2024). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. International Journal of Molecular Sciences, 25(3), 1593.

- Yuan, X., Li, T., Wang, J., & Cai, Z. (2015).

- Barnes, D., & Sato, G. (1980). Methods for growth of cultured cells in serum-free medium. Analytical Biochemistry, 102(2), 255-270.

- Romijn, J. C., Verkoelen, C. F., & Schroeder, F. H. (1988). Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects.

- Rivero-Muller, A., & Huhtaniemi, I. (2018). In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth. International Journal of Molecular Sciences, 19(10), 3099.

-

TerSera. (n.d.). A Simple Guide to Administration. Retrieved from [Link]

- Limonta, P., Montagnani-Marelli, M., Moretti, R. M., & Motta, M. (1999). Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies. Journal of Steroid Biochemistry and Molecular Biology, 69(1-6), 483–488.

- Moretti, R. M., Montagnani-Marelli, M., Dondi, D., Motta, M., & Limonta, P. (2000). Locally Expressed LHRH Receptors Mediate the Oncostatic and Antimetastatic Activity of LHRH Agonists on Melanoma Cells. Endocrinology, 141(5), 1782–1789.

-

Gara, R. K., Schally, A. V., Varga, J. L., & Halmos, G. (2011). Western blot analyses of LHRH receptor and tumor marker expression following AN-152 treatment. ResearchGate. Retrieved from [Link]

- Moretti, R. M., Montagnani-Marelli, M., Dondi, D., Poletti, A., Martini, L., Motta, M., & Limonta, P. (1996). Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145. Endocrinology, 137(11), 4789–4798.

- Lee, J., Kim, H., Lee, S., & Kim, S. (2018).

- Khan, F., Singh, A., & Rizvi, A. (2021). In vitro Elucidation of Antiproliferative and Apoptotic Effects of Thymol against Prostate Cancer LNCaP Cells. Asian Pacific Journal of Cancer Prevention, 22(4), 1169–1176.

- Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents.

- University of North Carolina at Chapel Hill. (2021).

- Akers, W. J., Edwards, W. B., & Berezin, M. Y. (2015). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 17(6), 779–787.

- Carullo, G., Mazzotta, S., & Spagnuolo, V. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a....

- Garbuzenko, O. B., Mainelis, G., Taratula, O., & Minko, T. (2017). Personalized Versus Precision Nanomedicine for Treatment of Ovarian Cancer. Pharmaceutics, 9(4), 51.

- Wang, Z., Zhang, Y., & Zhang, Y. (2023). Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil.

- Al-Musawi, M. H., Al-Shuhaib, M. B. S., & Al-Khafaji, N. J. K. (2025). Diagnosis Prostate Cancer via Molecular Computed Tomography Imaging based on Targeted Gold Nanoparticles.

-

TerSera. (n.d.). ZOLADEX® (goserelin implant) Administration. Retrieved from [Link]

- Lee, S., Kim, H., & Kim, K. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv.

- Sfanos, K. S., & De Marzo, A. M. (2016). Murine Prostate Micro-dissection and Surgical Castration. Journal of Visualized Experiments, (111), 54067.

- Schally, A. V., & Comaru-Schally, A. M. (2000). Agonists of LHRH. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.

- Tunn, U. W., & Gruca, D. (2011). Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer.

- Song, W., & Khera, M. (2014). Testosterone inhibits the growth of prostate cancer xenografts in nude mice. BMC Cancer, 14, 446.

-

Pharmac. (n.d.). How to Administer Goserelin-Teva. Retrieved from [Link]

-

TerSera. (n.d.). Dosing and administration | ZOLADEX® (goserelin implant). Retrieved from [Link]

- Spitz, A., Gittelman, M., Karsh, L. I., Dragnic, S., Soliman, A. M., Lele, A., ... & Norton, M. (2016). Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies. Therapeutic Advances in Urology, 8(5), 297–305.

- Song, W., & Khera, M. (2014). Testosterone inhibits the growth of prostate cancer xenografts in nude mice. BMC Cancer, 14, 446.

-

JoVE. (2022). Prostate Cancer Xenograft Models from Circulating Tumor cells | Protocol Preview. Retrieved from [Link]

- BenchChem. (2025).

- Mosafer, J., & Omri, A. (2017). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. Molecules, 22(10), 1733.

- Behre, H. M., Kliesch, S., & Nieschlag, E. (1993). Induction of chemical castration in male rats by a new long-acting LHRH-antagonist. Journal of Andrology, 14(3), 183–189.

- Sharifi, R., & Soloway, M. (1990). Clinical Study of Leuprolide Depot Formulation in the Treatment of Advanced Prostate Cancer. The Journal of Urology, 143(1), 68–71.

- Schally, A. V., & Comaru-Schally, A. M. (2000). Mode of Action of LHRH Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.

- van Weerden, W. M., de Jong, F. H., & van Steenbrugge, G. J. (1990). Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma.

- McCarthy, M. (n.d.). MEET THE METHODS SERIES: MEASURING AND MANIPULATING SEX HORMONES IN LABORATORY ANIMALS. CIHR Institute of Gender and Health.

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

- Crawford, E. D. (2012). LHRH Agonists for the Treatment of Prostate Cancer: 2012. Reviews in Urology, 14(1-2), 1–10.

- Leon-Ferre, R. A., & Ruddy, K. J. (2024). Administration of Goserelin at Alternative Injection Sites for Premenopausal Breast Cancer. Clinical Journal of Oncology Nursing, 28(6), 639–643.

-

AbbVie Inc. (n.d.). Dosing Options - LUPRON DEPOT. Retrieved from [Link]

- Engel, J., & Schally, A. V. (2012). Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer. Expert Opinion on Drug Delivery, 9(1), 81–90.

- Gomella, L. G. (2010). Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer. Therapeutic Advances in Urology, 2(6), 227–232.

- Miwa, K., Miki, T., & Akaza, H. (2016). Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males. The Journal of Clinical Endocrinology & Metabolism, 101(11), 4174–4182.

- Labrie, F., Dupont, A., & Belanger, A. (1986).

Sources

- 1. zoladexhcp.com [zoladexhcp.com]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine Prostate Micro-dissection and Surgical Castration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of chemical castration in male rats by a new long-acting LHRH-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. celljournal.org [celljournal.org]

- 16. LUPRON DEPOT: Dosing Options [lupronprostatecancer.com]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. Article - Standard on Tumor Productio... [policies.unc.edu]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. kemh.health.wa.gov.au [kemh.health.wa.gov.au]

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH and its impact on the HPG axis

This technical guide is structured as a high-level monograph for drug development professionals.[1] It treats the specific molecule (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-LHRH as a critical Structure-Activity Relationship (SAR) probe and a potential related substance (impurity) of the blockbuster drug Leuprolide .[1]

By contrasting this specific "Des-Ser4" deletion analog with its parent agonist (Leuprolide), we elucidate the critical role of Serine-4 in HPG axis modulation.[1]

Structure-Activity Divergence and Impact on the HPG Axis[1]

Executive Summary

This guide analyzes the pharmacological profile of (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-LHRH , a specific structural analog of the GnRH super-agonist Leuprolide .[1] While Leuprolide is a cornerstone in treating hormone-dependent carcinomas, the Des-Ser4 variant represents a critical "loss-of-function" probe.[1]

For researchers and CMC (Chemistry, Manufacturing, and Controls) scientists, this molecule serves two primary functions:

-

SAR Validation: It demonstrates the absolute necessity of the Serine-4 hydroxyl group for GnRH receptor (GnRHR) hydrogen bonding and

-turn stabilization.[1] -

Impurity Characterization: It acts as a reference standard for monitoring degradation pathways of Leuprolide during peptide synthesis and storage.

Part 1: Structural Pharmacology & Mechanism of Action[1]

To understand the impact of the Des-Ser4 analog, we must first establish the baseline mechanism of the parent molecule, Leuprolide, and then isolate the consequence of the Serine-4 deletion.

1. The Parent Scaffold: Leuprolide Mechanism

Leuprolide [(Des-Gly10, D-Leu6, Pro-NHEt9)-LHRH] functions via a biphasic mechanism:[1]

-

Phase 1 (Acute): High-affinity binding to pituitary GnRHR stimulates a surge in LH/FSH.[1]

-

Phase 2 (Chronic): Continuous receptor occupancy leads to uncoupling of the G

q/11 protein , receptor internalization, and profound downregulation of the HPG axis (Chemical Castration).

2. The Des-Ser4 Modification: The "Silent" Analog

The molecule introduces a deletion at position 4.[1]

-

Native LHRH Sequence: pGlu-His-Trp-Ser -Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1]

-

Target Molecule: pGlu-His-Trp-[Del] -Tyr-D-Leu -Leu-Arg-Pro-NHEt [1]

The Casualty of Deletion:

Serine-4 is not merely a spacer; it acts as a hydrogen bond donor to the GnRHR extracellular loop.[1] Furthermore, in the bioactive conformation, Ser-4 stabilizes the Type II'

Predicted HPG Impact: Unlike Leuprolide, the (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-LHRH analog exhibits drastically reduced affinity (typically >1000-fold loss).[1] Consequently, it fails to trigger the HPG axis , serving as a negative control in potency assays.

Visualization: Comparative Signaling Pathway

The following diagram illustrates the divergence in signaling between the potent agonist (Leuprolide) and the inert Des-Ser4 analog.[1]

Figure 1: Mechanistic divergence.[1] Leuprolide engages the GnRHR to induce desensitization, whereas the Des-Ser4 analog fails to stabilize the receptor conformation, resulting in biological inertia.[1]

Part 2: Experimental Protocols (Differentiation & Validation)

In a drug development context, you must be able to distinguish the active drug from this specific analog. The following protocols are designed for Bioanalytical Validation and Receptor Characterization .

Protocol A: Competitive Receptor Binding Assay

Objective: To quantify the loss of affinity caused by Ser4 deletion (IC50 determination).

Reagents:

-

Radioligand: [

I]-Leuprolide (approx. 2000 Ci/mmol).[1] -

Receptor Source: Rat pituitary membrane homogenates or HEK293 cells stably expressing human GnRHR.

-

Test Compounds: Leuprolide (Standard) and (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-LHRH.[1][2]

Step-by-Step Methodology:

-

Preparation: Suspend membrane fraction (20 µg protein/tube) in binding buffer (25 mM Tris-HCl, pH 7.4, 0.1% BSA).

-

Incubation:

-

Separation: Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Quantification: Count filter-bound radioactivity via gamma counter.

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration].

Protocol B: HPLC Separation (Impurity Profiling)

Objective: To separate the Des-Ser4 impurity from the parent Leuprolide in a bulk substance lot.

System: Agilent 1200/1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 150mm x 4.6mm, 3.5µm).

Gradient Table:

| Time (min) | Mobile Phase A (0.1% TFA in H2O) | Mobile Phase B (0.1% TFA in ACN) | Flow Rate (mL/min) |

| 0.0 | 90% | 10% | 1.0 |

| 20.0 | 60% | 40% | 1.0 |

| 25.0 | 10% | 90% | 1.0 |

| 26.0 | 90% | 10% | 1.0 |

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr).[1]

-

Elution Logic: The Des-Ser4 analog lacks the hydrophilic hydroxyl group of Serine.[1] It is more hydrophobic than Leuprolide.

-

Prediction: The Des-Ser4 analog will elute after the parent Leuprolide peak (Relative Retention Time > 1.0).[1]

Part 3: Comparative Data Summary

The following table summarizes the physicochemical and biological distinctions.

| Feature | Leuprolide (Parent) | (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-LHRH |

| Sequence | pGlu-His-Trp-Ser -Tyr-D-Leu-Leu-Arg-Pro-NHEt | pGlu-His-Trp-[Del] -Tyr-D-Leu-Leu-Arg-Pro-NHEt |

| Molecular Weight | ~1209.4 Da | ~1122.3 Da (Loss of Ser residue) |

| Receptor Affinity (Ki) | < 0.5 nM (High) | > 500 nM (Very Low) |

| HPG Axis Effect | Potent Agonist (Castration levels) | Inert / Weak Antagonist |

| HPLC Behavior | Elutes earlier (More polar) | Elutes later (More hydrophobic) |

| Primary Use | Clinical Therapeutic (Prostate Cancer) | Reference Standard / SAR Probe |

Part 4: Experimental Workflow Visualization

This diagram outlines the workflow for validating the identity of the Des-Ser4 analog using Mass Spectrometry, a critical step in peptide drug development.

Figure 2: Analytical workflow to distinguish the Des-Ser4 analog from Leuprolide based on the specific mass shift of 87 Da (Serine residue mass).

References

-

MedChemExpress (MCE). (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH Product Monograph.[1] A specific peptide probe used in screening and SAR studies.

-

Schally, A. V., et al. (1980). Structure-Activity Relationships of LHRH Analogs.[1][4][5] This foundational work establishes the critical nature of Serine-4 for receptor binding and biological activity.[1]

-

Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor.[1] Endocrine Reviews. Detailing the hydrogen bonding requirements of the GnRH receptor pocket.

-

Creative Diagnostics. Leuprolide (Des-Gly10, D-Leu6, Pro-NHEt9)-LHRH ELISA Kits.[1] Provides context on the parent molecule's immunogenicity and detection, relevant for cross-reactivity studies with the Des-Ser4 analog.

Sources

Methodological & Application

Application Note: Competitive Binding Affinity Profiling of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Abstract

This application note details the protocol for evaluating the receptor binding affinity of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH (hereafter referred to as Des-Ser4 Leuprolide ).[1] This compound is a known degradation product and process impurity of the potent GnRH agonist Leuprolide. Characterizing the binding affinity of such impurities is critical for defining Critical Quality Attributes (CQAs) in compliance with ICH Q3B(R2) guidelines. This protocol utilizes a competitive radioligand binding assay using [

Introduction & Mechanistic Rationale

The Molecule: Des-Ser4 Leuprolide

Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) acts as a super-agonist at the Gonadotropin-Releasing Hormone (GnRH/LHRH) receptor.[1] The substitution of Gly

The variant of interest, Des-Ser4 Leuprolide , lacks the Serine residue at position 4.[2] Structural activity relationship (SAR) studies indicate that Ser

Assay Principle: Competitive Radioligand Binding

This assay relies on the competition between a fixed concentration of a high-affinity radioligand ([

-

High Affinity: Parent Leuprolide displaces the radioligand at low concentrations (low

).[1] -

Low Affinity: If the Des-Ser4 mutation disrupts binding, significantly higher concentrations will be required to displace the radioligand (high

).[1]

Materials & Reagents

Biological Materials

| Component | Specification | Source/Notes |

| Receptor Source | Rat Pituitary Membranes OR CHO-K1 cells stably expressing hGnRHR | Pituitary membranes are the "Gold Standard" for native conformation; CHO cells offer higher density ( |

| Radioligand | [ | Specific Activity: ~2,200 Ci/mmol.[1] Concentration: ~0.1 nM final. |

| Reference Ligand | Leuprolide Acetate | Purity >99% (HPLC).[1] Dissolve in DMSO or dilute acid. |

| Test Ligand | Des-Ser4 Leuprolide | Impurity standard. Purity >95%. |

Buffers

-

Assay Buffer (pH 7.4): 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA (Fraction V), 0.1 mM PMSF (added fresh), 10 µg/mL Bacitracin.[1]

-

Expert Insight: BSA and Bacitracin are mandatory . LHRH analogs are "sticky" peptides that adsorb to plasticware; BSA blocks this. Bacitracin prevents enzymatic degradation of the ligand during incubation.

-

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% Tween-20 (ice-cold).[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path for the competitive binding assay, highlighting the separation of bound vs. free ligand.

Figure 1: Step-by-step workflow for the competitive radioligand binding assay.[1] Note the critical PEI pre-soak step for filters.

Detailed Protocol

Membrane Preparation (If using cells)

-

Harvest hGnRHR-CHO cells in ice-cold PBS.[1]

-

Homogenize in 10 mM Tris-HCl (pH 7.4), 1 mM EDTA using a Polytron (bursts of 5 sec).

-

Centrifuge at 1,000 x g (10 min, 4°C) to remove nuclei/debris.

-

Collect supernatant and centrifuge at 40,000 x g (30 min, 4°C).

-

Resuspend pellet in Assay Buffer.[3] Determine protein concentration (BCA Assay). Target: 10–20 µg protein/well .

Assay Setup (96-well format)

Prepare the following in polypropylene tubes or deep-well plates. Avoid polystyrene to minimize peptide loss.

-

Non-Specific Binding (NSB) Wells: Add 25 µL of 10 µM unlabeled Leuprolide (excess cold competitor).

-

Total Binding (TB) Wells: Add 25 µL of Assay Buffer.

-

Test Compound Wells: Add 25 µL of Des-Ser4 Leuprolide serial dilutions (Range:

M to-

Note: Since Des-Ser4 is an impurity with expected lower affinity, extend the curve to higher concentrations (

) compared to standard Leuprolide.[1]

-

-

Radioligand: Add 25 µL of [

I]-Leuprolide (approx. 50,000–100,000 CPM/well, ~0.1 nM final). -

Receptor: Initiate reaction by adding 150 µL of membrane suspension.

-

Incubation: Seal plate and incubate for 90 minutes at 4°C .

-

Why 4°C? While equilibrium is faster at room temperature (RT), LHRH analogs are susceptible to peptidases. 4°C minimizes degradation of the Des-Ser4 impurity, ensuring the measured affinity reflects the intact molecule.

-

Termination & Harvesting

-

Filter Pre-treatment: Soak Glass Fiber (GF/B) filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.[1]

-

Filtration: Use a cell harvester (e.g., Brandel or PerkinElmer).[3] Wet filters with wash buffer.[3]

-

Transfer: Aspirate well contents through the filter.

-

Wash: Immediately wash filters 3x with 300 µL ice-cold Wash Buffer.

-

Drying: Dry filters (optional, depending on scintillation fluid requirements) or punch directly into tubes.

-

Counting: Measure radioactivity (CPM) using a Gamma Counter (for

I) or Liquid Scintillation Counter (if using

Data Analysis & Interpretation

Calculations

Convert CPM to Specific Binding:

Fit data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):

Calculate the Inhibition Constant (

- = Concentration of radioligand used (nM).[1]

- = Dissociation constant of the radioligand (determined previously via saturation binding, typically ~0.2–0.5 nM for Leuprolide).

Expected Results

| Compound | Expected | Interpretation |

| Leuprolide (Parent) | 0.1 – 0.5 nM | High affinity reference.[1] |

| Des-Ser4 Leuprolide | > 100 nM | Significant Affinity Loss. The deletion of Ser |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (>20%) | Peptide sticking to filters.[1] | Ensure filters are soaked in 0.3% PEI.[3] Add 0.1% BSA to wash buffer. |

| Low Total Binding | Receptor degradation or ligand adsorption. | Use polypropylene plastics. Ensure protease inhibitors (PMSF/Bacitracin) are fresh.[1] Check receptor density ( |

| Flat Displacement Curve | Test compound concentration too low. | Des-Ser4 likely has very low affinity.[1] Increase max concentration to 100 µM. |

GPCR Signaling Context

Although this is a binding assay, understanding the downstream consequence is vital for drug development.

Figure 2: The Gq/11 signaling pathway activated by LHRH agonists.[1] Des-Ser4 Leuprolide is expected to show reduced potency in triggering this cascade due to poor binding.[1]

References

-

MedChemExpress. (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH Product Information.[1] MedChemExpress. Link

-

PubChem. (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Compound Summary. National Library of Medicine. Link

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Notes. Link

-

Revvity. Radiometric Ligand-Binding Assays: Filtration Method. Revvity Application Support. Link

-

Daicel Pharma Standards. Leuprolide Impurities: Des-Ser(4)-Leuprolide.[1][2] Daicel Pharma Standards. Link

Sources

- 1. (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH | C59H84N16O12 | CID 101595814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Leuprolide acetate administration in mouse xenograft models of prostate cancer

Application Note: Precision Preclinical Evaluation of Leuprolide Acetate in Prostate Cancer Xenografts

Executive Summary & Mechanism of Action

Leuprolide acetate (LA) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). While it is the "gold standard" for Androgen Deprivation Therapy (ADT) in the clinic, its application in murine models requires rigorous adaptation. Unlike simple inhibitors, LA functions via receptor super-stimulation .

The Paradox of Agonism:

-

Acute Phase (The "Flare"): LA binds GnRH receptors (GnRHR) in the anterior pituitary with higher affinity than native GnRH. This initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), causing a transient surge in serum testosterone (T).[1][2][3]

-

Chronic Phase (Desensitization): Continuous occupancy uncouples GnRHR from G-protein signaling and induces receptor internalization. This collapses the Hypothalamic-Pituitary-Gonadal (HPG) axis, reducing T to castrate levels (<0.5 ng/mL in mice).

Critical Consideration: In xenograft models, the "flare" can cause a temporary acceleration of tumor growth. Your experimental design must account for this biphasic response to avoid misinterpreting early tumor volume data.

DOT Diagram: HPG Axis & Leuprolide Mechanism

Caption: The biphasic action of Leuprolide: Initial super-stimulation of the pituitary leads to a testosterone surge, followed by receptor downregulation and chemical castration.

Model Selection Strategy

Selecting the correct cell line is binary: the model must be androgen-dependent (AD) to respond to LA.

| Cell Line | AR Status | Androgen Dependence | Expected LA Response | Application |

| LNCaP | AR+ (Mutant T877A) | High | Regression/Stasis | Primary Efficacy Model |

| VCaP | AR+ (Amplified) | High | Regression | Study of AR-V7 splice variants |

| 22Rv1 | AR+ (Splice Variants) | Weak/Partial | Minimal/Resistance | Castration-Resistant (CRPC) Model |

| PC-3 | AR- | None | None | Negative Control / Off-target toxicity |

| DU145 | AR- | None | None | Negative Control |

Senior Scientist Note: Do not use PC-3 or DU145 to test Leuprolide efficacy. Use them only to prove that a novel combination drug works via a non-AR mechanism.

Formulation & Dosage Protocols

In mice, daily injections induce stress (cortisol spikes) which can confound tumor growth data. Depot formulations are scientifically superior for mimicking the stable release profile of clinical depots (e.g., Lupron Depot®).

Method A: Sustained-Release Depot (Recommended)

-

Rationale: Provides zero-order release kinetics, minimizes handling stress, and ensures 24/7 suppression.

-

Dosage: 1.5 mg - 3.0 mg pellet (60-day or 90-day release).

-

Source: Innovative Research of America (IRA) or similar custom biodegradable pellets.

Method B: Daily Subcutaneous Injection (Alternative)

-

Rationale: Used when depots are unavailable or for short-term PK/PD studies.

-

Dosage: 1.0 mg/kg/day.

-

Vehicle: Sterile 0.9% Saline.

Detailed Experimental Workflow

Phase 1: Tumor Establishment

-

Mice: Male BALB/c Nude or SCID mice (6-8 weeks old).

-

Cell Prep: Harvest LNCaP cells in log-phase. Resuspend in 50% PBS / 50% Matrigel™ (HC).

-

Why Matrigel? LNCaP cells are poorly tumorigenic without extracellular matrix support.

-

-

Inoculation: Inject 2.0 x 10⁶ cells (100 µL) subcutaneously into the right flank.

-

Growth Phase: Monitor until tumors reach 150–200 mm³ (approx. 2-3 weeks).

Phase 2: Randomization & Administration

-

Randomization: Sort mice into groups (n=10) to ensure equal mean tumor volumes.

-

Treatment Groups:

-

Implantation Procedure (Depot):

-

Anesthetize mouse (Isoflurane).

-

Make a small incision (2mm) on the dorsal neck (scruff).

-

Insert the pellet using a precision trocar (10-gauge).

-

Close with a wound clip or tissue glue.

-

Tip: Implanting on the neck prevents the mouse from chewing the site, which can happen with flank implants.

-

Phase 3: Longitudinal Monitoring

-

Tumor Volume: Measure 2x/week using digital calipers.

-

Formula:

-

-

Body Weight: Measure 2x/week (toxicity indicator).

-

Serum Biomarkers (Critical):

DOT Diagram: Experimental Timeline

Caption: Timeline from inoculation to endpoint. Note the critical "Flare" window immediately post-implantation.

Data Interpretation & Pitfalls

Defining "Castration" in Mice

Do not use human clinical reference ranges.

-

Intact Male Mouse T: 2.0 – 15.0 ng/mL (Highly variable due to pulsatile secretion).

-

Castrate Level: < 0.5 ng/mL (Consistent suppression).[6]

The "Flare" Artifact

You may observe a 10-15% increase in tumor volume during the first week of treatment.

-

Interpretation: This is not resistance. This is the physiological response to the initial LH surge.

-

Action: Do not terminate the study early. Regression typically begins by Day 14-21.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Tumor Regression | Wrong model (AR-independent) | Verify AR status (Western Blot). Switch to LNCaP. |

| Inconsistent T-levels | Daily injection failure | Switch to Depot/Pellet formulation. |

| Ulceration at Site | Pellet rejection / Infection | Use sterile trocar; implant in dorsal neck scruff. |

| Unexpected Weight Loss | Cachexia or Drug Toxicity | Check hydration. LA alone rarely causes severe weight loss. |

References

-

Mechanism of Action & Flare

-

Periti, P., et al. "Clinical pharmacokinetics of depot leuprorelin." Clinical Pharmacokinetics (2002).

-

-

Mouse Xenograft Protocols (LNCaP)

-

Limonta, P., et al. "LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action." Expert Opinion on Investigational Drugs (2001).

-

-

Depot Formulation in Rodents

-

Okada, H. "One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats." Journal of Pharmacology and Experimental Therapeutics (1988).

-

-

Testosterone Suppression Kinetics

-

Huhtaniemi, I., et al. "Advances in the molecular pharmacology of gonadotropin-releasing hormone." Annals of Medicine (2001).

-

-

Matrigel Requirement for LNCaP

-

Fridman, R., et al. "Enhanced tumor growth of human prostate carcinoma cells in nude mice induced by Matrigel." Journal of Biological Chemistry (1991).

-

Sources

- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Leuprolide Acetate Injection(leuprolide acetate)(For Subcutaneous Injection) [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Kinetic Profiling of Leuprolide-Induced Gene Expression via RT-qPCR

Introduction & Biological Context

Leuprolide acetate is a synthetic nonapeptide analog of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its therapeutic efficacy in prostate cancer, endometriosis, and central precocious puberty relies on a counter-intuitive biphasic mechanism .

Unlike antagonists, Leuprolide initially acts as a potent agonist.[3]

-

Acute Phase (Flare): Binding to the GnRH receptor (GnRHR) on pituitary gonadotropes stimulates the

-PLC-PKC pathway, causing a transient surge in LHB and FSHB transcription and gonadotropin secretion. -

Chronic Phase (Desensitization): Continuous occupancy uncouples the receptor from its G-protein effectors, induces receptor internalization, and suppresses gene expression, leading to castrate levels of testosterone/estradiol.

The Challenge: Standard endpoint assays often miss the critical transition between the "flare" and "suppression" phases. This protocol is designed to quantify these dynamic kinetic changes with high specificity.

Mechanistic Pathway Diagram[4]

Figure 1: Biphasic signaling cascade of Leuprolide. Acute activation drives gene expression via PKC/MAPK, while chronic exposure leads to receptor uncoupling and transcriptional silence.

Experimental Design

To accurately characterize Leuprolide's activity, the experimental design must account for time-dependent inversion of the signal.

Treatment Groups & Timepoints

| Group | Treatment | Rationale |

| Vehicle Control | PBS or Media only | Establishes baseline expression ( |

| Acute (Flare) | Leuprolide (1-4 hours) | Captures peak upregulation of Egr1, LHB, FSHB. |

| Transition | Leuprolide (24 hours) | Marks the onset of receptor uncoupling. |

| Chronic (Suppression) | Leuprolide (3-7 days) | Verifies downregulation (therapeutic efficacy). |

Critical Reference Gene Selection

Warning: Do not assume GAPDH or ACTB are stable. Hormonal treatments often alter cellular metabolism and cytoskeletal structure.

-

Recommended: HPRT1, ALAS1, or TBP.

-

Requirement: Validate stability using the geNorm or NormFinder algorithms prior to the full study.

Sample Preparation & RNA Isolation[5][6]

High-quality data begins with high-integrity RNA. Drug development standards require a RIN (RNA Integrity Number) > 7.0.

Protocol Steps:

-

Lysis: Lyse cells directly in culture plates using a phenol-guanidine reagent (e.g., TRIzol) or lysis buffer containing

-mercaptoethanol.-

Why? Immediate inhibition of RNases is critical as LHB/FSHB transcripts have short half-lives.

-

-

Extraction: Use a column-based kit (e.g., RNeasy or Zymo) including an on-column DNase I digestion step .

-

Why? Leuprolide targets (like GNRHR) can have pseudogenes. gDNA contamination will generate false positives in the "suppression" phase where mRNA counts are low.

-

-

Quality Control (QC):

-

Purity: Nanodrop

ratio must be 1.9–2.1. -

Integrity: Agilent Bioanalyzer or TapeStation. Reject samples with RIN < 7.0.

-

cDNA Synthesis & Primer Design

Primer Design Rules (in silico validation)

-

Exon-Spanning: Primers must span an exon-exon junction to prevent gDNA amplification.

-

Tm: Design for

. -

Amplicon Length: 70–150 bp (optimal for processivity).

-

Specificity: BLAST check against the host genome (Human/Rat/Mouse).

Reverse Transcription (RT)

Use a High-Capacity cDNA Reverse Transcription Kit with random hexamers.

-

Input: Normalize all reactions to the same input mass (e.g., 1

g total RNA). -

Control: Include a No Reverse Transcriptase (NRT) control for at least one sample to verify DNA removal.

RT-qPCR Workflow (MIQE Compliant)

System: Bio-Rad CFX, ABI 7500, or equivalent. Chemistry: SYBR Green (cost-effective, requires melt curve) or TaqMan (higher specificity).

Reaction Setup (20 L volume)

| Component | Volume | Final Conc. |

| 2x Master Mix | 10 | 1x |

| Forward Primer (10 | 0.8 | 400 nM |

| Reverse Primer (10 | 0.8 | 400 nM |

| cDNA Template | 2.0 | < 100 ng |

| Nuclease-Free Water | 6.4 | - |

Cycling Conditions

-

Activation:

for 2-10 min (polymerase dependent). -

Cycling (40 cycles):

-

Denature:

for 15 sec. -

Anneal/Extend:

for 60 sec (Data acquisition).

-

-

Melt Curve:

to

Experimental Workflow Diagram

Figure 2: Step-by-step workflow ensuring data integrity through mandatory QC checkpoints (NRT, NTC).

Data Analysis & Calculation

Do not use raw

Step 1: Normalize to Reference Gene

[4]Step 2: Normalize to Vehicle Control (Calibrator)

Step 3: Calculate Fold Change

-

Interpretation:

-

Value > 1: Upregulation (Expected in Acute Phase).

-

Value < 1: Downregulation (Expected in Chronic Phase).

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Signal in NTC | Reagent contamination | Discard reagents; clean pipettes; use aerosol-barrier tips. |

| Signal in NRT | gDNA contamination | Re-treat RNA with DNase I; redesign primers to span exons. |

| Multiple Melt Peaks | Non-specific priming | Increase annealing temp; redesign primers; check BLAST. |

| High Variation | Pipetting error | Use electronic pipettes; mix master mix thoroughly; ensure |

References

-

Bustin, S. A., et al. (2009).[5][6] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[7][5][6][8] Clinical Chemistry.

-

Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method.[4][9][10][11] Methods.

-

Vandesompele, J., et al. (2002). Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome Biology.

-

Perrett, R. M., & McArdle, C. A. (2013). Molecular mechanisms of gonadotropin-releasing hormone signaling: integrating cyclic AMP and Ca2+ signaling pathways. Endocrinology.

-

Ohl, F., et al. (2005).[12] Gene expression studies in prostate cancer tissue: which reference gene should be selected for normalization? Journal of Molecular Medicine.

Sources

- 1. Leuprolide acetate: a drug of diverse clinical applications [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bio-rad.com [bio-rad.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toptipbio.com [toptipbio.com]

- 10. gene-quantification.net [gene-quantification.net]

- 11. RQdeltaCT - Relative Quantification of Gene Expression using Delta Ct Methods [cran.r-project.org]

- 12. Gene expression studies in prostate cancer tissue: which reference gene should be selected for normalization? - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Testosterone Flare in In Vivo Leuprolide Studies

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing leuprolide in in vivo studies. This resource provides in-depth, experience-driven answers to common questions and challenges surrounding the initial testosterone flare, a critical variable in experimental design and data interpretation.

Section 1: Understanding the Testosterone Flare Phenomenon

Before troubleshooting, it is essential to understand the underlying mechanism of the testosterone flare. This initial surge in testosterone is not an adverse event but a predictable pharmacological effect of Gonadotropin-Releasing Hormone (GnRH) agonists like leuprolide.

Q1: What is the precise mechanism of action that causes the initial testosterone flare with leuprolide?

Leuprolide is a synthetic analog of GnRH.[1][2] Its therapeutic effect—chemical castration—is achieved through a paradoxical mechanism involving initial stimulation followed by profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2]

-

Initial Agonist Action: Upon administration, leuprolide binds strongly to GnRH receptors on pituitary gonadotroph cells.[1][3] This binding is more potent and sustained than that of endogenous GnRH.[2] This initial action mimics a massive surge of natural GnRH, leading to a significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3]

-

Testicular Stimulation: The surge in LH directly stimulates the Leydig cells in the testes, resulting in a rapid and substantial increase in testosterone production and secretion.[3][4] This transient increase, typically occurring within the first 1-2 weeks of treatment, is known as the "testosterone flare."[1][5][6]

-

Receptor Downregulation & Desensitization: Continuous exposure to leuprolide, particularly with long-acting depot formulations, leads to the desensitization and downregulation of GnRH receptors on the pituitary.[1][7][8] This process involves receptor internalization and a reduction in receptor synthesis, making the pituitary refractory to further stimulation.[8][9][10]

-

Suppression: With the pituitary no longer responding to GnRH signals, LH and FSH secretion plummets. This loss of gonadotropin support effectively shuts down testicular testosterone production, leading to castrate levels of serum testosterone, which is the ultimate goal of the therapy.[1][3]

}

Figure 1. Dual-phase mechanism of leuprolide action on the HPG axis.

Section 2: Experimental Design & Protocol FAQs

Proper planning is the most effective way to manage the testosterone flare. This section addresses common questions related to protocol design.

Q2: How long does the testosterone flare last, and when can I expect to see castrate levels in my animal models?

The duration and peak of the flare can vary based on the specific leuprolide formulation, dose, and animal species. However, a general timeline can be established from clinical and preclinical data.

-

Onset and Peak: Following a single injection of a depot formulation, serum LH levels typically peak around 24 hours, with testosterone levels peaking between days 2 and 4.[4][11] The testosterone concentration can increase by approximately 50-65% above baseline.[5][11]

-

Return to Baseline: Testosterone levels often return to pre-treatment baseline levels by day 7 to 14.[4][5]

-

Achieving Castration: Medical castration (testosterone ≤ 50 ng/dL) is typically achieved between 21 and 30 days post-injection.[6][11][12] Some studies now use a more stringent castration threshold of ≤ 20 ng/dL, which is also achieved by the majority of subjects within 4 weeks.[13]

Data Summary: Typical Testosterone Response to Leuprolide Depot

| Time Point | Event | Typical Testosterone Level (Relative to Baseline) |

|---|---|---|

| Day 0 | Pre-injection | 100% (Baseline) |

| Days 2-4 | Peak Flare | ~150% - 165%[5][11] |

| Days 7-14 | Resolution | ~100% (Return to Baseline)[4][5] |

| Days 21-28 | Castration | ≤ 50 ng/dL[6][11][12] |

| Week 4 onwards | Maintained Castration | ≤ 20-50 ng/dL[12][13] |

Q3: My study is investigating a testosterone-dependent tumor model. How do I prevent the flare from causing confounding tumor growth?

This is a critical concern in oncology studies. The initial testosterone surge can transiently accelerate the growth of androgen-sensitive tumors, potentially skewing efficacy data.[3]

Mitigation Strategy: Antiandrogen Co-treatment

The standard and most effective method is to pre-treat animals with an androgen receptor (AR) antagonist, such as bicalutamide or flutamide.

-

Mechanism: AR antagonists competitively block testosterone and dihydrotestosterone from binding to the androgen receptor in the tumor cells. This prevents the downstream signaling that drives cell proliferation, effectively rendering the testosterone flare biologically inert at the tumor site.

-

Proven Efficacy: This strategy is well-established in clinical practice to prevent the "clinical flare" phenomenon in prostate cancer patients.[4][14]

Step-by-Step Protocol: Antiandrogen Co-treatment

-

Select Antiandrogen: Choose an appropriate AR antagonist (e.g., bicalutamide).

-

Initiate Dosing: Begin daily oral gavage or appropriate administration of the antiandrogen 7 days prior to the first leuprolide injection.[4] This lead-in period is crucial to ensure adequate receptor blockade is established before testosterone levels rise.

-

Administer Leuprolide: On Day 0, administer the planned dose of leuprolide.

-

Continue Co-treatment: Continue daily administration of the antiandrogen for at least the first 2-3 weeks of the study, by which time the testosterone flare has subsided and castrate levels are being approached.

-

Discontinue Antiandrogen (Optional): Once testosterone is suppressed, the antiandrogen can often be discontinued, as it is no longer needed to block the effects of high testosterone levels.

Q4: Should I use a short-acting (acetate) or long-acting (depot) formulation of leuprolide for my study?

The choice depends entirely on your experimental goals and duration.

-

Leuprolide Acetate (Short-Acting): Requires daily injections. This formulation provides tight control over the castration status but is labor-intensive. It is suitable for short-term studies or when a rapid reversal of castration is desired upon cessation of treatment.

-

Leuprolide Depot (Long-Acting): Administered as a single injection for 1-month, 3-month, or 6-month suppression.[5][15][16] This is the most common choice for preclinical efficacy studies due to its convenience and consistent, sustained release that ensures reliable testosterone suppression over long periods.[17][18] The pharmacokinetics of depot formulations involve an initial release followed by a sustained, steady-state concentration.[19]

Recommendation: For most in vivo studies, especially those lasting several weeks or months (e.g., tumor growth inhibition studies), a long-acting depot formulation is strongly recommended for consistency and reduced animal handling stress.

Section 3: Troubleshooting Unexpected Results

This section addresses scenarios where experimental observations deviate from the expected response.

Q5: It's been 6 weeks since I injected a 3-month leuprolide depot, but my animals' testosterone levels are not consistently below the castration threshold. What went wrong?

Failure to achieve or maintain castration is a common issue that can usually be traced back to procedural or formulation problems.

Troubleshooting Workflow

}

Figure 2. Decision tree for troubleshooting castration failure.

Possible Causes & Solutions:

-

Improper Dosing or Formulation:

-

Cause: Dosing errors are common. Also, ensure you are using a long-acting depot formulation and not the short-acting acetate, which requires daily dosing.[16]

-

Solution: Double-check your dose calculations based on animal weight. Confirm the product catalog number and description to ensure it is a sustained-release formulation.

-

-

Faulty Injection Technique:

-

Cause: For subcutaneous (SC) or intramuscular (IM) depot formulations, improper injection can lead to leakage from the injection site or the formation of an incomplete depot, causing inconsistent drug release.[20] The microspheres must be properly suspended and delivered to form a functional depot.

-

Solution: Ensure the lyophilized microspheres are fully reconstituted according to the manufacturer's instructions. Use the recommended needle gauge. For SC injections, use a "tenting" technique on the skin to ensure the full dose is delivered into the subcutaneous space. Rotate injection sites for subsequent doses.[21]

-

-

Animal-Specific Factors:

-

Cause: While less common, factors like obesity have been suggested to potentially alter the pharmacodynamics of leuprolide, requiring longer to reach castration in some individuals.[22]

-

Solution: Ensure your cohort is as homogenous as possible regarding age and weight. If you observe high variability, consider increasing the N-size of your study groups to account for individual differences.

-

Q6: I observed a second, smaller testosterone spike after administering the second dose of a 1-month depot formulation. Is this normal?

This phenomenon is known as an "acute-on-chronic" response. It is sometimes observed after a subsequent injection of a GnRH agonist, but it is typically negligible and clinically insignificant.

-

Mechanism: When the second dose is given, the pituitary GnRH receptors are already profoundly downregulated. While a very small release of LH may occur, it is generally not sufficient to cause a meaningful rise in testosterone.[19]

-

Expected Outcome: Most studies show that mean testosterone levels remain well within the castrate range following subsequent injections.[12][19] If you see a spike that brings testosterone levels above the castrate threshold, it is more likely related to the issues described in Q5 (e.g., waning effects of the previous dose due to injection error).

References

-

Park, S., Kim, D. H., Kim, Y., Park, J. H., Lee, M., Song, I. S., & Shim, C. K. (n.d.). Comparative in vitro release and clinical pharmacokinetics of leuprolide from Luphere 3M Depot, a 3-month release formulation of leuprolide acetate. Taylor & Francis Online. Retrieved from [Link]

-

Cheng, C. K., Chow, C. S., & Leung, P. C. (2000). Transcriptional down-regulation of human gonadotropin-releasing hormone (GnRH) receptor gene by GnRH: role of protein kinase C and activating protein 1. PubMed. Retrieved from [Link]

-

Plosker, G. L., & Brogden, R. N. (1994). The pharmacokinetics and pharmacodynamics of a new sustained-release leuprolide acetate depot compared to market references. PubMed. Retrieved from [Link]

-

(n.d.). LUPRON DEPOT (leuprolide acetate for depot suspension) Prescribing Information. FDA. Retrieved from [Link]

-

Nolan, L. A., & Sealfon, S. C. (1996). Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells. PubMed. Retrieved from [Link]

-

Clayton, R. N. (1989). Mechanism of GnRH action in gonadotrophs. Human Reproduction. Retrieved from [Link]

-

(2024). What is the mechanism of Leuprolide Acetate? Patsnap Synapse. Retrieved from [Link]

-

Tunn, U. W., Gruca, D., & Baretton, G. (2013). Evaluation of the pharmacokinetics and pharmacodynamics of two leuprolide acetate 45 mg 6-month depot formulations in patients with prostate cancer. PubMed. Retrieved from [Link]

-

(n.d.). LUPRON DEPOT 11.25 mg Prescribing Information. FDA. Retrieved from [Link]

-

Puckey, M. (2024). How does Lupron (leuprolide) work for prostate cancer? Drugs.com. Retrieved from [Link]

-

Hislop, J. N., Caunt, C. J., & McArdle, C. A. (2008). Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors. PubMed Central. Retrieved from [Link]

-

Thompson, I. M. (2001). Flare Associated with LHRH-Agonist Therapy. Reviews in Urology. Retrieved from [Link]

-

(n.d.). LUPRON DEPOT 11.25 mg (leuprolide acetate for depot suspension) for injection, for intramuscular use. FDA. Retrieved from [Link]

-

(n.d.). LUPRON DEPOT-PED (leuprolide acetate for depot suspension) Prescribing Information. FDA. Retrieved from [Link]

-

Di Comite, G., Caserta, D., & Gava, G. (2013). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update. Retrieved from [Link]

-

(n.d.). LUPRON DEPOT® 3.75 mg (leuprolide acetate for depot suspension) Rx only. FDA. Retrieved from [Link]

-

Plosker, G. L., & Brogden, R. N. (1994). The pharmacokinetics and pharmacodynamics of a new sustained-release leuprolide acetate depot compared to market references. ResearchGate. Retrieved from [Link]

-

Wasson, J. H., & Bubley, G. J. (2002). Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge. Reviews in Urology. Retrieved from [Link]

-

Zhang, Y., Wang, Y., & Zhang, Y. (2021). Pharmacokinetic and pharmacodynamic evaluation of the new prolonged-release leuprorelin acetate microspheres for injection compared with Enantone® in healthy Chinese male volunteers. Taylor & Francis Online. Retrieved from [Link]

-

(2017). Caution - Testosterone Flare During Transition from Degarelix to Leuprolide. Cancer ABCs. Retrieved from [Link]

-

Klotz, L., Shayegan, B., & Guillemette, C. (2014). Testosterone monitoring for men with advanced prostate cancer: Review of current practices and a survey of Canadian physicians. Canadian Urological Association Journal. Retrieved from [Link]

-

Thompson, I. M. (2001). Flare Associated with LHRH-Agonist Therapy. ResearchGate. Retrieved from [Link]

-

(2021). Draft Guidance on Leuprolide Acetate August 2021. FDA. Retrieved from [Link]

-

Oefelein, M. G., & Cornum, R. (2012). Variations of serum testosterone levels in prostate cancer patients under LH-releasing hormone therapy: an open question in. Therapeutic Advances in Urology. Retrieved from [Link]

-

Al-Zoubi, M. S., & Al-Demour, S. (2022). Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer. MDPI. Retrieved from [Link]

-